molecular formula C18H22O2 B1266983 4-(1-Adamantyl)phenyl acetate CAS No. 63013-56-9

4-(1-Adamantyl)phenyl acetate

Cat. No. B1266983
CAS RN: 63013-56-9
M. Wt: 270.4 g/mol
InChI Key: ARCROJYJJMBGNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-(1-Adamantyl)phenyl acetate involves innovative approaches, such as the transition metal ion catalyzed oxidation of 4-(1-adamantyl)toluene, leading to the efficient production of 4-(1-adamantyl)benzoic acid and its amino acid derivatives. These processes highlight the versatility and potential utility of adamantyl derivatives in creating novel compounds with enhanced pharmacokinetic and pharmacodynamic parameters (Krasnikov et al., 2004).

Molecular Structure Analysis

Adamantane derivatives exhibit fascinating molecular structures, with modifications such as fluorine substitution altering crystal packing and intermolecular interactions. A detailed structural analysis, including DFT, QTAIM, and X-ray diffraction studies, sheds light on the intricate molecular geometries and stability of these compounds. The introduction of fluorine, for instance, significantly reduces intermolecular H⋯H contacts, emphasizing the influence of substituents on the molecular architecture of adamantane derivatives (Al-Wahaibi et al., 2018).

Chemical Reactions and Properties

Adamantane derivatives undergo various chemical reactions, leading to a wide range of functionalized compounds. For example, the self-acylation of 1-adamantylacetic acid in trifluoroacetic anhydride medium offers a route to novel acetoacetic acid derivatives, showcasing the reactivity and potential for diverse chemical transformations of adamantane-based compounds (Kovalev et al., 2010).

Physical Properties Analysis

The adamantane core imparts unique physical properties to its derivatives, such as high thermal stability and distinctive crystalline structures. The study of these materials, especially those designed for advanced applications like AFM, reveals how the adamantane structure contributes to the robustness and utility of these compounds in various technological and scientific domains (Li et al., 2003).

Chemical Properties Analysis

The chemical properties of 4-(1-Adamantyl)phenyl acetate derivatives, such as reactivity towards different chemical agents and stability under various conditions, are crucial for their application in material science and pharmaceuticals. The synthesis and characterization of these compounds provide insights into their potential applications, driven by their unique chemical behaviors and interactions (Prachayasittikul et al., 1991).

Scientific Research Applications

Cholinesterase Inhibitory Activities

Adamantyl-based compounds like 4-(1-Adamantyl)phenyl acetate are significant in clinical treatments for type 2 diabetes and possess antiviral abilities. They demonstrate inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), critical for Alzheimer's disease treatment. A particular study highlighted their AChE inhibition effectiveness, with compound variants showing strong inhibition effects, suggesting their potential in pharmaceutical applications targeting cholinesterase enzymes (Kwong et al., 2017).

Molecular Docking Studies

Molecular docking studies of adamantyl-based compounds reveal their binding tendencies with target proteins through hydrogen bonds and halogen interactions. This insight is significant for designing drugs that interact with proteins at specific sites (Kwong et al., 2017).

Synthesis and Bioactivity

Studies on adamantyl-based compounds like 4-(1-Adamantyl)phenyl acetate include the synthesis of amino acid derivatives and their potential as intermediates in developing therapeutically active peptidomimetics. These derivatives could help design drugs with improved pharmacokinetic and pharmacodynamic parameters (Krasnikov et al., 2004).

Antileishmanial Activity

Adamantyl-based phenyl sulfonyl acetamides have shown promising antileishmanial activity against Leishmania amazonensis, both in vitro and in vivo, suggesting their potential as antileishmanial agents (Santos et al., 2020).

Safety And Hazards

The safety data sheet for phenyl acetate, a related compound, suggests that it is a combustible liquid and harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

[4-(1-adamantyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-12(19)20-17-4-2-16(3-5-17)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCROJYJJMBGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296810
Record name 4-(1-Adamantyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Adamantyl)phenyl acetate

CAS RN

63013-56-9
Record name Phenol, 4-tricyclo[3.3.1.13,7]dec-1-yl-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63013-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 111652
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063013569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC111652
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111652
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1-Adamantyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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